molecular formula C23H32ClNO2 B3270960 alpha-Acetylmethadol hydrochloride CAS No. 53757-35-0

alpha-Acetylmethadol hydrochloride

Cat. No. B3270960
CAS RN: 53757-35-0
M. Wt: 390 g/mol
InChI Key: UXBPQRGCVJOTNT-TVNLMDKXSA-N
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Description

Alpha-Acetylmethadol hydrochloride, also known as Levacetylmethadol (INN), levomethadyl acetate (USAN), OrLAAM (trade name) or levo-α-acetylmethadol (LAAM), is a synthetic opioid similar in structure to methadone . It has a long duration of action due to its active metabolites . LAAM is indicated as a second-line treatment for the treatment and management of opioid dependence if patients fail to respond to drugs like methadone or buprenorphine .


Molecular Structure Analysis

The molecular formula of alpha-Acetylmethadol hydrochloride is C23H31NO2 . Its average mass is 353.498 Da and its monoisotopic mass is 353.235474 Da .

Scientific Research Applications

Comparative Study with Methadone

Alpha-Acetylmethadol hydrochloride, a synthetic congener of methadone, was evaluated for its efficacy in treating long-term heroin users. In a controlled study, it was compared with methadone in a group of patients already stabilized on methadone. The study observed no significant differences in social adjustment between the two groups, highlighting its potential as an alternative treatment for heroin addiction (Jaffe et al., 1970).

Interaction with Cardiac K+ Channels

Research has explored the interaction of Alpha-Acetylmethadol with human cardiac K+ channels, notably HERG (human ether-a-go-go-related gene), KvLQT1/minK, and Kv4.3. The study found that Alpha-Acetylmethadol inhibited HERG channel currents in a voltage-dependent manner, which could explain clinical cases of QT interval prolongation and ventricular arrhythmia associated with its use (Kang et al., 2003).

Metabolic Pathways

The metabolism of Alpha-Acetylmethadol and its transformation into active metabolites like methadone were studied using gas-liquid chromatography. This research contributes to understanding its pharmacokinetics and the mechanisms underlying its longer duration of action compared to methadone (Kochhar et al., 1977).

Potential in Chronic Pain Treatment

A study explored the use of Alpha-Acetylmethadol in treating chronic pain patients who abuse opioids. The drug showed efficacy in relieving pain and reducing opioid abuse in some patients. This suggests its potential applicability in managing chronic pain, especially in patients with a history of opioid abuse (Tennant, 1983).

Chemical Analysis and Synthesis

There have been advances in the chemical analysis and synthesis of Alpha-Acetylmethadol and its metabolites. These include the development of methods for N-demethylation and techniques for quantitative analysis in biological specimens, which are crucial for understanding its pharmacological properties and for drug development (Chatterjie & Inturrisi, 1975; Jennison et al., 1979).

Impact on Hepatic Enzymes

Alpha-Acetylmethadol has been observed to induce hepatic drug metabolizing enzyme systems. This insight is critical for assessing drug interactions and understanding the impact of Alpha-Acetylmethadol on liver function (Bellward et al., 1977).

Safety And Hazards

Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation . The production of levacetylmethadol in the US has also ceased .

properties

IUPAC Name

[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-TVNLMDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Acetylmethadol hydrochloride

CAS RN

53757-35-0
Record name alpha-Acetylmethadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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